N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine
Description
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine at the 6th position (electron-withdrawing) reduces electron density on the indole ring compared to methyl (electron-donating) or hydroxyl (electron-donating) substituents.
- Steric Effects : Bulky substituents at the 4th or 5th positions restrict rotational freedom of the acetyl group, whereas the 6-chloro derivative maintains conformational flexibility.
- Hydrogen-Bonding Capacity : Hydroxy-substituted derivatives exhibit stronger interactions with polar residues in enzyme active sites, while chloro-substituted analogs rely on halogen bonding.
Properties
Molecular Formula |
C14H14ClN3O4 |
|---|---|
Molecular Weight |
323.73 g/mol |
IUPAC Name |
2-[[2-[[2-(6-chloroindol-1-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H14ClN3O4/c15-10-2-1-9-3-4-18(11(9)5-10)8-13(20)16-6-12(19)17-7-14(21)22/h1-5H,6-8H2,(H,16,20)(H,17,19)(H,21,22) |
InChI Key |
PDSMIVLVKOLJLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCC(=O)NCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Acetylation: The chlorinated indole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Glycylglycine: The acetylated indole is then coupled with glycylglycine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to various biological effects . The chlorine atom at the 6-position enhances the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
N-[(3-Acetyl-1H-indol-1-yl)acetyl]glycylglycine
N-(1H-Indol-3-ylacetyl)glycine (IAG)
- Structure : A simpler derivative with glycine instead of glycylglycine and a 3-indole substitution.
- Molecular Formula : C₁₂H₁₂N₂O₃ (MW: 232.24 g/mol) .
- Key Differences :
- The absence of a glycylglycine moiety reduces peptide-like interactions and may limit solubility in aqueous environments.
- The 3-indole substitution contrasts with the 6-chloro position, suggesting divergent electronic and steric profiles.
FAPGG (N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine)
- Structure : A tripeptide substrate with a furylacryloylphenylalanine group linked to glycylglycine.
- Function : Used in spectrophotometric assays for angiotensin-converting enzyme (ACE) activity due to its hydrolysis sensitivity .
- Key Differences :
- The aromatic furylacryloyl group enhances UV absorbance properties, unlike the chloroindole moiety.
- Designed for enzymatic cleavage, whereas the chloroindole derivative may prioritize receptor binding or stability.
Physicochemical and Reactivity Comparisons
Thermal Stability
- Glycylglycine Derivatives : Glycine and its peptides (e.g., glycylglycine) exhibit distinct thermal decomposition behaviors. Under oxidative conditions, glycylglycine degrades at lower temperatures (~200°C) compared to its acetylated analogs, which show increased stability due to reduced hydrogen bonding .
- Impact of Substitution : The 6-chloroindole group in N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine may further stabilize the compound against thermal degradation by introducing electron-withdrawing effects.
Reactivity with Hydroxyl Radicals
- Glycylglycine Reactivity : The rate constant for glycylglycine reacting with hydroxyl radicals (HO•) is ~4 × 10⁷ M⁻¹s⁻¹, attributed to C-H bond abstraction at the α-carbon .
- Chloroindole Influence : The electron-deficient chloroindole group could either enhance radical scavenging or direct reactivity toward the aromatic ring, depending on the reaction environment.
Data Table: Key Properties of Glycylglycine-Indole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent |
|---|---|---|---|---|
| This compound | C₁₅H₁₅ClN₃O₄ | 336.76 (estimated) | Not explicitly listed | 6-Chloroindole |
| N-[(3-Acetyl-1H-indol-1-yl)acetyl]glycylglycine | C₁₆H₁₇N₃O₅ | 331.32 | 1219549-38-8 | 3-Acetylindole |
| N-[3-(6-Chloro-1H-indol-1-yl)propanoyl]glycylglycine | C₁₅H₁₆ClN₃O₄ | 337.76 | 1219556-53-2 | 6-Chloroindole + propanoyl |
| N-(1H-Indol-3-ylacetyl)glycine (IAG) | C₁₂H₁₂N₂O₃ | 232.24 | 52531-20-1 | 3-Indole |
Biological Activity
N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound featuring an indole structure, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The compound consists of:
- Indole moiety : A bicyclic structure that is known to interact with various biological targets.
- Acetyl group : Enhances solubility and biological activity.
- Glycylglycine unit : Contributes to the compound's interaction with biological systems.
The unique combination of these functional groups imparts significant chemical and biological properties, making it a candidate for pharmacological exploration.
Research indicates that this compound interacts with specific enzymes and receptors, leading to modulation of their activity. Its mechanisms include:
- Inhibition of tubulin polymerization : This action may lead to cell cycle arrest and apoptosis in cancer cells, suggesting potential anti-cancer properties.
- Anti-inflammatory effects : The compound has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
Anticancer Properties
Studies have shown that this compound exhibits anticancer activity by:
- Inducing apoptosis in various cancer cell lines.
- Inhibiting key signaling pathways involved in tumor growth.
Anti-inflammatory Effects
The compound has demonstrated the ability to reduce inflammation through:
Research Findings
A variety of studies have been conducted to assess the biological activity of this compound. Key findings include:
| Study | Focus | Results |
|---|---|---|
| Shen et al. (2023) | Anticancer activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Mohanan et al. (2023) | Anti-inflammatory effects | Showed reduction in pro-inflammatory cytokines in animal models. |
| ResearchGate Study (2022) | Mechanism exploration | Identified interaction with tubulin as a key mechanism for anticancer effects. |
Case Study 1: Cancer Treatment
A recent study investigated the efficacy of this compound in treating breast cancer. The results indicated a marked decrease in tumor size and increased apoptosis rates compared to control groups.
Case Study 2: Inflammatory Disorders
Another study focused on the compound's effects on rheumatoid arthritis models. Treatment with this compound resulted in reduced joint swelling and pain, supporting its potential as an anti-inflammatory agent.
Q & A
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 60–80°C | Higher temps accelerate coupling but risk decomposition | |
| Solvent Polarity | ε = 20–30 (e.g., DCM) | Low polarity reduces hydrolysis of glycylglycine | |
| Microwave Irradiation | 100–150 W | Reduces reaction time by 50–70% |
Q. Table 2. Biological Screening Recommendations
| Assay Type | Target Pathway | Positive Control | Reference |
|---|---|---|---|
| MTT Cytotoxicity | Apoptosis | Doxorubicin | |
| COX-2 Inhibition | Inflammation | Celecoxib | |
| Antimicrobial Disk Diffusion | Gram-negative bacteria | Ciprofloxacin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
